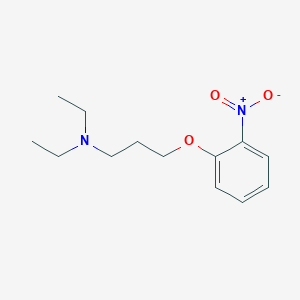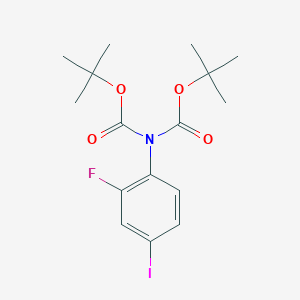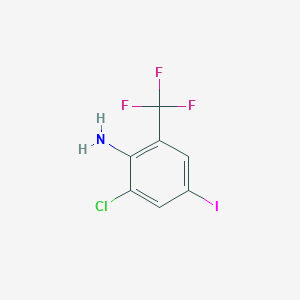
(2S)-2-azaniumyl-5-(pyrazine-2-carbonylamino)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier (2S)-2-azaniumyl-5-(pyrazine-2-carbonylamino)pentanoate is known as dinonyl phthalate. It is a phthalate ester, which is commonly used as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, workability, and durability. Dinonyl phthalate is a mixture of isomers and is used in various industrial applications due to its effective plasticizing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dinonyl phthalate is typically synthesized through the esterification of phthalic anhydride with nonanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve heating the mixture to a temperature range of 150-200°C to facilitate the esterification process. The reaction can be represented as follows:
Phthalic Anhydride+2Nonanol→Dinonyl Phthalate+Water
Industrial Production Methods
In industrial settings, the production of dinonyl phthalate involves continuous processes where phthalic anhydride and nonanol are fed into a reactor along with the acid catalyst. The reaction mixture is heated, and the water formed during the reaction is continuously removed to drive the reaction to completion. The resulting dinonyl phthalate is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Dinonyl phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, dinonyl phthalate can hydrolyze to form phthalic acid and nonanol.
Oxidation: Dinonyl phthalate can be oxidized to form phthalic acid derivatives.
Substitution: The ester groups in dinonyl phthalate can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Phthalic acid and nonanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalate esters depending on the nucleophile used.
Scientific Research Applications
Dinonyl phthalate has several scientific research applications, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its effects on biological systems, particularly its potential endocrine-disrupting properties.
Medicine: Investigated for its potential impact on human health due to its widespread use in consumer products.
Industry: Utilized in the production of flexible PVC, coatings, adhesives, and sealants.
Mechanism of Action
The primary mechanism by which dinonyl phthalate exerts its effects is through its role as a plasticizer. By integrating into polymer matrices, it reduces intermolecular forces between polymer chains, increasing their flexibility and workability. In biological systems, dinonyl phthalate can interact with hormone receptors, potentially disrupting endocrine functions.
Comparison with Similar Compounds
Similar Compounds
- Diethyl phthalate
- Dibutyl phthalate
- Diisobutyl phthalate
- Diisononyl phthalate
Comparison
Dinonyl phthalate is unique among phthalate esters due to its longer alkyl chain, which provides superior plasticizing properties compared to shorter-chain phthalates like diethyl phthalate and dibutyl phthalate. This makes dinonyl phthalate particularly effective in applications requiring high flexibility and durability.
Properties
IUPAC Name |
(2S)-2-azaniumyl-5-(pyrazine-2-carbonylamino)pentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3/c11-7(10(16)17)2-1-3-14-9(15)8-6-12-4-5-13-8/h4-7H,1-3,11H2,(H,14,15)(H,16,17)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGIGJGNECGMMN-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)NCCCC(C(=O)[O-])[NH3+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C=N1)C(=O)NCCC[C@@H](C(=O)[O-])[NH3+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
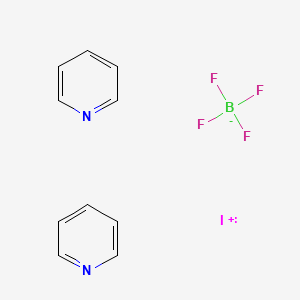
![(2R)-2-azaniumyl-3-methyl-3-[(4-methylphenyl)methylsulfanyl]butanoate](/img/structure/B7889529.png)
![N-cyclohexylcyclohexanamine;(3R,5S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxypiperidine-3-carboxylic acid](/img/structure/B7889535.png)
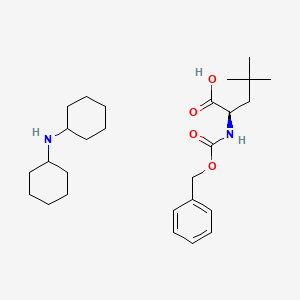
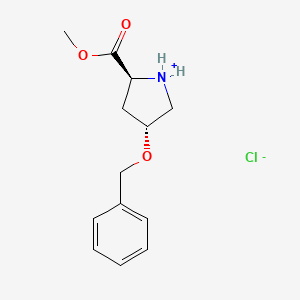
![(1S,2S)-2-{[(benzyloxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B7889563.png)
![N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B7889567.png)
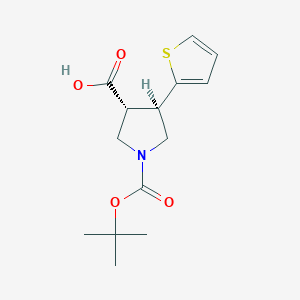
![(4S)-5-[[4-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]phenyl]methoxy]-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid](/img/structure/B7889583.png)
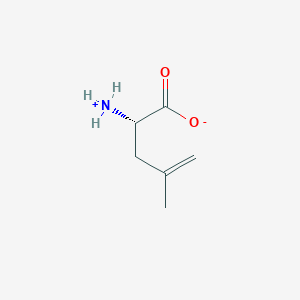
![[(2S,3S)-3-hydroxy-1-methoxy-1-oxobutan-2-yl]azanium;chloride](/img/structure/B7889623.png)
